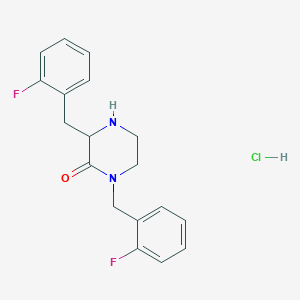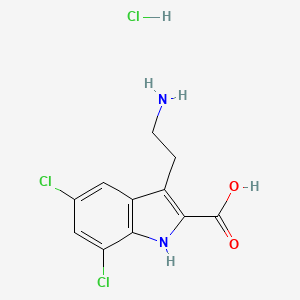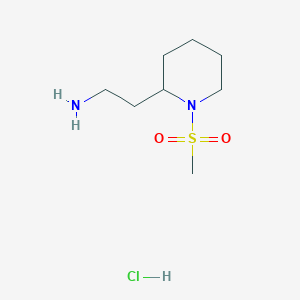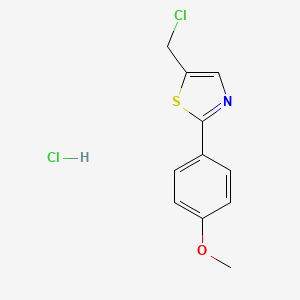
5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride
Übersicht
Beschreibung
This would typically include the compound’s molecular formula, molecular weight, and structural formula. The compound’s IUPAC name would also be included.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, and stability. The compound’s chemical properties, such as its acidity or basicity, may also be analyzed.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Material Science Applications
- Corrosion Inhibition : A related compound, 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, was synthesized and investigated as a corrosion inhibitor for mild steel in an acidic environment, showing a protection degree of approximately 98% (Attou et al., 2020). This illustrates the potential use of thiazole derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components.
- Electrochemical Polymerization : The electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole was carried out, demonstrating the formation of polymers with specific characteristics, useful in material science (Sayyah et al., 2006).
Pharmacological Applications
- Antimicrobial Activity : Novel thiazole compounds containing an ether structure showed significant antimicrobial activities, particularly against fungal strains. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Li-ga, 2015).
- Cancer Research : Molecular docking and quantum chemical calculations on a specific 4-methoxyphenyl thiazole derivative suggested potential anti-cancer properties, underscoring the importance of thiazoles in drug discovery for cancer treatment (Viji et al., 2020).
Liquid Crystalline Properties
- Material Applications : Thiazolo[5,4-d]thiazole derivatives were synthesized and their liquid crystalline properties examined, showing that polymers derived from these compounds exhibit thermotropic liquid crystalline properties, which are valuable in the development of display technologies and materials science (Al-dujaili et al., 2001).
Advanced Material Science
- Light Emitting Diodes (LEDs) : The control of the reversibility of excited-state intramolecular proton transfer in a new thiazolo[5,4-d]thiazole ESIPT system led to the development of a white organic light-emitting diode (WOLED), illustrating the compound's role in advanced optoelectronic applications (Zhang et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and environmental impact. Proper handling and disposal methods would also be included.
Zukünftige Richtungen
This could involve potential applications of the compound, areas for further research, and possible modifications to improve its properties or efficacy.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers who specialize in this area. They might be able to provide more specific information or guide you to relevant resources.
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNOS.ClH/c1-14-9-4-2-8(3-5-9)11-13-7-10(6-12)15-11;/h2-5,7H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUAVNIIWRBODQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(S2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(4-methoxyphenyl)thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





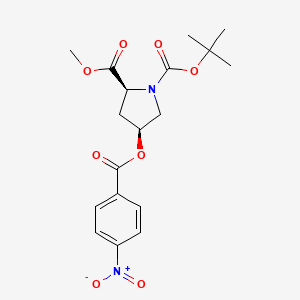
![3-Methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B1442548.png)
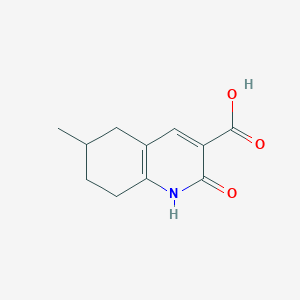


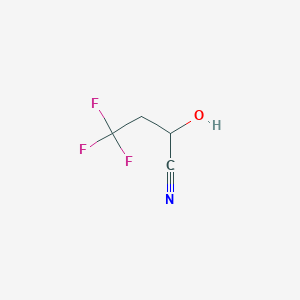
![N-[2-(Trifluoromethyl)benzyl]oxetan-3-amine](/img/structure/B1442556.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B1442563.png)
